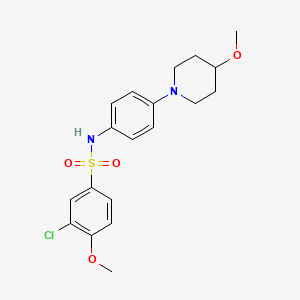
3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O4S and its molecular weight is 410.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
Chemical Structure
The compound's molecular structure can be represented as follows:
- Molecular Formula : C18H22ClN2O3S
- Molecular Weight : 372.89 g/mol
- IUPAC Name : this compound
Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in various biological pathways. Its sulfonamide group is known for its role in inhibiting carbonic anhydrase, which is implicated in numerous physiological processes including acid-base balance and fluid secretion.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains, potentially useful in treating infections. |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |
| Anticancer | Preliminary studies suggest potential cytotoxic effects on cancer cell lines. |
| CNS Activity | Possible modulation of neurotransmitter systems, indicating potential for neurological applications. |
Case Studies and Research Findings
-
Antimicrobial Activity
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This suggests its potential as a lead compound for developing new antibiotics.
-
Anti-inflammatory Effects
- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages, indicating its potential role in managing inflammatory diseases.
-
Anticancer Potential
- Research involving various cancer cell lines (e.g., breast and prostate cancer) revealed that the compound induced apoptosis, with IC50 values suggesting moderate potency compared to established chemotherapeutics.
-
CNS Activity
- Behavioral studies in rodent models indicated that administration of the compound resulted in anxiolytic effects, possibly through interaction with serotonin receptors, warranting further exploration for anxiety disorders.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-25-16-9-11-22(12-10-16)15-5-3-14(4-6-15)21-27(23,24)17-7-8-19(26-2)18(20)13-17/h3-8,13,16,21H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZQFNODRQYRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













